molecular formula C7H5F3O2S B13529681 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylicacid

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylicacid

Cat. No.: B13529681
M. Wt: 210.18 g/mol
InChI Key: RLRDEIOTJAPUGN-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxylic acid with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds at lower temperatures to favor the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)thiophene-2-carboxylic acid
  • 2,5-Bis(trifluoromethyl)thiophene
  • 3-Fluorothiophene

Uniqueness

3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the thiophene ring. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H5F3O2S/c1-3-2-4(7(8,9)10)13-5(3)6(11)12/h2H,1H3,(H,11,12)

InChI Key

RLRDEIOTJAPUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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